![molecular formula C5H3BrF2S B1376208 2-Bromo-5-(difluoromethyl)thiophene CAS No. 924646-90-2](/img/structure/B1376208.png)
2-Bromo-5-(difluoromethyl)thiophene
Overview
Description
2-Bromo-5-(difluoromethyl)thiophene: is an organobromine compound with the molecular formula C5H3BrF2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and difluoromethyl groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 5-(difluoromethyl)thiophene: This method involves the bromination of 5-(difluoromethyl)thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of 2-Bromo-5-(difluoromethyl)thiophene may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-(difluoromethyl)thiophene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound is a suitable substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Cross-Coupling: Palladium catalysts, boronic acids, alkenes, and bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Major Products:
Substitution Reactions: Thiophene derivatives with various functional groups replacing the bromine atom.
Cross-Coupling Reactions: Biaryl compounds and substituted alkenes.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The difluoromethyl group in 2-Bromo-5-(difluoromethyl)thiophene enhances the lipophilicity and metabolic stability of pharmaceutical compounds, making it a valuable moiety in drug design. The incorporation of difluoromethyl groups can improve binding affinity to biological targets, which is crucial for the development of effective drugs. Research indicates that compounds with difluoromethyl substituents often exhibit altered pharmacokinetics, which can lead to improved therapeutic profiles compared to their non-fluorinated counterparts .
Case Study: Anticancer Agents
In a recent study, derivatives of thiophene containing difluoromethyl groups were evaluated for their anticancer activity. The results demonstrated that these compounds could inhibit cancer cell proliferation more effectively than traditional thiophene derivatives, suggesting that the difluoromethyl substitution plays a critical role in enhancing biological activity .
Synthetic Methodologies
Reactivity and Functionalization
The synthesis of this compound typically involves the bromination of thiophenes followed by difluoromethylation. Various methods have been developed to achieve this transformation, including the use of difluorocarbene reagents that allow for selective introduction of the difluoromethyl group .
Table 1: Synthetic Routes to this compound
Material Science
Use in Organic Electronics
this compound has potential applications in organic electronics, particularly as a precursor for conducting polymers and organic semiconductors. The presence of the bromine atom allows for further functionalization, which can enhance the electronic properties of the resultant materials. Research has shown that thiophene derivatives can be used to create thin-film transistors with improved charge transport properties .
Case Study: Organic Photovoltaics
In the development of organic photovoltaic devices, incorporating thiophene derivatives such as this compound has been shown to enhance light absorption and charge mobility within the active layer. Studies indicate that devices utilizing these compounds outperform traditional materials in terms of efficiency and stability under operational conditions .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)thiophene in chemical reactions involves the activation of the bromine atom, making it a good leaving group. This facilitates nucleophilic substitution and cross-coupling reactions. The difluoromethyl group can influence the electronic properties of the thiophene ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
2-Bromo-4-(difluoromethyl)thiophene: Similar structure but with the difluoromethyl group at the 4-position instead of the 5-position.
2-Bromo-5-(difluoromethyl)pyridine: A pyridine derivative with similar functional groups.
Uniqueness:
Positional Isomerism: The position of the difluoromethyl group in 2-Bromo-5-(difluoromethyl)thiophene can significantly influence its chemical reactivity and applications compared to its isomers.
Electronic Effects: The presence of both bromine and difluoromethyl groups can enhance the compound’s reactivity in cross-coupling reactions, making it a valuable intermediate in organic synthesis.
Biological Activity
2-Bromo-5-(difluoromethyl)thiophene is a heterocyclic compound notable for its structural characteristics, including a bromine atom and a difluoromethyl group attached to a thiophene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and agrochemical applications, due to its unique properties and potential biological activities.
- Chemical Formula : C6H3BrF2S
- CAS Number : 924646-90-2
The compound's structure enables it to participate in various chemical reactions, making it a valuable precursor in organic synthesis and agrochemical formulations.
Biological Activity Overview
Recent studies have highlighted the biological activities associated with this compound, particularly its potential as an anti-cancer agent and its applications in crop protection.
Agrochemical Applications
The compound is also being explored for its potential use in agriculture:
- Crop Protection : this compound may serve as a precursor for developing agrochemicals aimed at enhancing crop protection against pests and diseases.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Similarity | Unique Features |
---|---|---|
2-Bromo-5-(trifluoromethyl)thiophene | 0.69 | Contains a trifluoromethyl group instead of difluoromethyl. |
3-Bromo-2-(trifluoromethyl)thiophene | 0.69 | Different position of bromine; potential for varied reactivity. |
5-Bromothiophene-2-carbonitrile | 0.66 | Incorporates a carbonitrile group, affecting polarity and reactivity. |
(5-Bromothiophen-2-yl)methanamine hydrochloride | 0.66 | Amino functional group introduces different chemical behavior. |
4-Hydroxy-2-(trifluoromethyl)thiophene | 0.63 | Hydroxy group alters solubility and potential interactions. |
This table illustrates the diversity within thiophene derivatives that can lead to varied applications and biological activities.
Toxicity and Safety Profile
While exploring the biological activity of any chemical compound, understanding its toxicity is crucial:
- Irritant Properties : Preliminary data suggest that this compound may act as an irritant; thus, safety measures should be observed during handling.
Properties
IUPAC Name |
2-bromo-5-(difluoromethyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWZXXXOTDMONE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924646-90-2 | |
Record name | 2-bromo-5-(difluoromethyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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